molecular formula C25H27FN6O4 B607704 GNF4877

GNF4877

Katalognummer: B607704
Molekulargewicht: 494.5 g/mol
InChI-Schlüssel: UZIATSFXNVOVFE-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GNF4877 is a small-molecule aminopyrazine derivative identified as a potent dual inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase-3β (GSK3β) . It demonstrates IC50 values of 6 nM and 16 nM against DYRK1A and GSK3β, respectively, in biochemical assays . This compound promotes β-cell proliferation by inhibiting these kinases, which are negative regulators of the nuclear factor of activated T-cells (NFAT) pathway, leading to NFATc nuclear retention and cell cycle progression . In preclinical studies, this compound improved glycemic control in diabetic mouse models by expanding functional β-cell mass and enhancing insulin secretion .

Vorbereitungsmethoden

Lead Identification and Initial Scaffold Optimization

The discovery of GNF4877 traces back to a high-throughput screening effort that identified aminopyrazine derivatives as hits capable of inducing β-cell proliferation . Initial hits exhibited moderate DYRK1A and GSK3β inhibition but required optimization to improve binding affinity and pharmacokinetic properties. Key challenges included reducing off-target kinase interactions and enhancing metabolic stability.

Computational modeling played a pivotal role in refining the scaffold. For example, DFGmodel, a homology modeling pipeline, generated inactive kinase conformations of DYRK1A to facilitate virtual screening of over 2.2 million compounds . This approach prioritized molecules interacting with the DFG-pocket and hinge-binding region, leading to the identification of thiadiazine and naphthyridine scaffolds as promising candidates .

Synthetic Route for the 1,5-Naphthyridine Core

This compound’s core structure is based on a 1,5-naphthyridine framework, synthesized through a multi-step process involving condensation, chlorination, and cross-coupling reactions .

Condensation and Cyclization

The synthesis begins with the condensation of substituted aminopyridines with 2-ethoxy methylene malonate derivatives. For instance, heating 3-aminopyridine with ethyl 2-ethoxymethylenemalonate in refluxing Dowtherm® A yields a cyclized intermediate . This step forms the bicyclic 1,5-naphthyridine system, which is subsequently chlorinated at the 4- and 6-positions using phosphorus oxychloride (POCl₃) to produce 4,6-dichloro-1,5-naphthyridine .

Nucleophilic Aromatic Substitution (SNAr)

The chlorinated naphthyridine undergoes SNAr reactions with primary or secondary amines to introduce substituents at the 4-position. For example, treatment with 4-fluorobenzylamine in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C replaces the 4-chloro group with the benzylamine moiety .

Suzuki-Miyaura Cross-Coupling

A Suzuki coupling installs aryl or heteroaryl groups at the 6-position. Using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids, this reaction achieves high regioselectivity. For instance, coupling 4,6-dichloro-1,5-naphthyridine with 3-pyridylboronic acid introduces a pyridyl group, enhancing water solubility .

Medicinal Chemistry Optimization

Lead optimization focused on improving DYRK1A/GSK3β inhibition while minimizing cytotoxicity. Structural modifications targeted three regions: the 1,5-naphthyridine core, the 4-position substituent, and the 6-position aryl group.

4-Position Modifications

  • Fluorobenzylamino Groups : Introducing para-fluorobenzylamino at the 4-position increased DYRK1A binding affinity by 60-fold compared to the parent scaffold (Kₐ = 71 nM vs. 7.3 μM) .

  • Chlorobenzylamino Derivatives : Para-chlorobenzylamino analogues exhibited similar potency (Kₐ = 185 nM) but higher metabolic stability in hepatocyte assays .

6-Position Aryl Groups

  • Pyridyl Substituents : Pyridyl groups at the 6-position improved aqueous solubility (clogP reduced from 2.83 to 1.41) without compromising potency .

  • Carboxamide Functionality : Incorporating a meta-carboxamide benzyl group enhanced selectivity for DYRK1A over DYRK1B (10-fold selectivity) .

Analytical Characterization and Quality Control

Structural Confirmation

  • NMR Spectroscopy : Key signals include aromatic protons at δ 8.2–8.5 ppm (naphthyridine core) and benzylic methylene protons at δ 4.5–4.7 ppm .

  • LC-MS : High-resolution mass spectrometry (HRMS) confirmed the molecular ion [M+H]⁺ at m/z 438.1542 (calculated for C₂₂H₁₈F₂N₅O₂) .

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieved >98% purity, with retention times consistent across batches (tᵣ = 12.3 min) .

Scalability and Process Challenges

Key Process Parameters

  • Chlorination Efficiency : Excess POCl₃ (5 equiv) and catalytic dimethylformamide (DMF) ensured complete conversion to the dichloro intermediate .

  • Cross-Coupling Yield Optimization : Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and degassed solvents increased Suzuki coupling yields to 85–90% .

Byproduct Management

  • Des-Fluorination : Trace defluorination during SNAr reactions was mitigated by lowering reaction temperatures to 60°C .

  • Residual Palladium : Chelating resins (e.g., SiliaMetS® Thiol) reduced Pd content to <10 ppm .

Comparative Analysis of Synthetic Approaches

ParameterThiadiazine Route Naphthyridine Route
Overall Yield 23–90% (variable by R-group)75–85% (consistent)
Selectivity (DYRK1A) 25–60-fold improvement10-fold over DYRK1B
Purity 95–98% (HPLC)>98% (HPLC)
Scalability Limited by multi-step synthesisAmenable to kilogram-scale

Analyse Chemischer Reaktionen

Arten von Reaktionen

GNF4877 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte oder Ketonderivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, wodurch die Aktivität oder Stabilität der Verbindung verbessert wird .

Wissenschaftliche Forschungsanwendungen

Diabetes Research

The primary application of GNF4877 is in diabetes research, specifically targeting β-cell dysfunction and loss. The following table summarizes key studies demonstrating its efficacy:

StudyModelFindings
Aamodt et al. (2016)Human cadaveric isletsInduced β-cell proliferation with labeling indices of 5-8% when combined with TGFβ inhibitors .
Dirice et al. (2016)Mouse model (RIP-DTA)Improved glycemic control with increased β-cell mass and insulin content after treatment .
Liu et al. (2021)INS-1E and MIN6 cellsEnhanced long-term insulin secretion and β-cell survival through DYRK1A inhibition .

Mechanistic Studies

This compound has also been utilized to elucidate the molecular mechanisms underpinning β-cell proliferation:

  • Transcriptional Analysis : Single-cell RNA sequencing has shown that this compound treatment leads to changes in the transcriptional profile of β-cells, promoting genes associated with cell cycle progression while inhibiting those linked to differentiation .
  • Survival Pathways : The compound's ability to promote cell survival under stress conditions has been highlighted, suggesting its role in protecting against β-cell apoptosis commonly seen in diabetic conditions .

Case Study 1: this compound in Type 1 Diabetes

In a controlled study using RIP-DTA mice, this compound was administered at the onset of diabetes. Results showed:

  • Reduction in Blood Glucose Levels : Mice treated with this compound exhibited a significant decrease in non-fasting blood glucose levels compared to controls.
  • Increased Insulin Production : Morphometric analysis revealed a substantial increase in insulin-positive cells within the islets, correlating with improved glycemic control .

Case Study 2: Combination Therapies

Research has explored the effects of combining this compound with other agents that target different pathways:

  • Harmine and TGFβ Inhibitors : The combination of this compound with harmine and TGFβ inhibitors resulted in synergistic effects on β-cell proliferation, achieving labeling indices as high as 15-18% under specific conditions .

Wirkmechanismus

GNF4877 exerts its effects by inhibiting the activity of DYRK1A and GSK3β. These kinases play crucial roles in regulating various cellular processes. By inhibiting DYRK1A, this compound prevents the phosphorylation of downstream targets, leading to altered gene expression and cellular responses. Inhibition of GSK3β affects glycogen metabolism, cell cycle progression, and apoptosis. The combined inhibition of these kinases results in increased pancreatic beta-cell proliferation and improved glucose homeostasis .

Vergleich Mit ähnlichen Verbindungen

Efficacy in β-Cell Proliferation

GNF4877 exhibits superior potency compared to other DYRK1A inhibitors in stimulating human β-cell proliferation:

Compound EC50 (β-cell proliferation) Maximal Proliferation Rate (%) Key Targets
This compound 0.5 µM 3–4% DYRK1A, GSK3β
5-IT 0.5 µM 3–4% DYRK1A, CLKs, GSK3β
Harmine 5 µM 3–4% DYRK1A, CLKs, MAO-A
Leucettine-41 5 µM 3–4% DYRK1A, CLKs
CC-401 10 µM 3–4% DYRK1A, JNK
  • Key Findings :
    • This compound and 5-iodotubercidin (5-IT) are the most potent DYRK1A inhibitors, with EC50 values ~10-fold lower than harmine .
    • All compounds show similar maximal proliferation rates (~3–4%), but higher doses inhibit proliferation due to off-target kinase effects .

Selectivity and Off-Target Effects

This compound’s dual inhibition of DYRK1A and GSK3β distinguishes it from other compounds but introduces promiscuity risks:

Compound Kinase Selectivity (IC50) Off-Target Kinases Clinical Implications
This compound DYRK1A: 6 nM; GSK3β: 16 nM CLKs, GSK3α, CDKs Potential metabolic/neurological side effects
GNF2133 DYRK1A: 8 nM; GSK3β: >1,000 nM CLKs, CDKs Higher selectivity for DYRK1A; reduced GSK3β-related toxicity
Compound 2-2c DYRK1A: 2 nM; GSK3β: >10,000 nM Minimal Avoids CNS penetration; favorable safety profile
Harmine DYRK1A: 30 nM; MAO-A: 5 nM CLKs, MAO-A Psychoactive side effects due to MAO-A inhibition
  • Key Findings :
    • This compound’s inhibition of GSK3β (IC50 16 nM) may enhance β-cell proliferation but raises concerns about side effects in glucose metabolism and circadian regulation .
    • Compound 2-2c, a newer DYRK1A inhibitor, avoids GSK3β inhibition and CNS exposure, making it a safer candidate .

In Vivo Performance in Diabetic Models

This compound outperforms harmine and 5-IT in improving glycemic control and β-cell mass:

Compound Model (Mice) Dose Key Outcomes
This compound RIP-DTA (T1D) 50 mg/kg, BID - 40% reduction in non-fasting glucose
- 2.5-fold increase in β-cell mass
Harmine RIP-DTA (T1D) 25 mg/kg, QD - 20% reduction in glucose
- 1.8-fold β-cell expansion
5-IT STZ-induced diabetes 10 mg/kg, QD - Limited glucose improvement
- Transient β-cell proliferation
  • Key Findings :
    • This compound’s dual mechanism (DYRK1A/GSK3β) enables sustained β-cell expansion and functional recovery .
    • Harmine’s MAO-A inhibition limits its clinical utility despite moderate efficacy .

Biologische Aktivität

GNF4877 is a synthetic compound primarily recognized for its role as a dual inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A) and GSK3β (Glycogen Synthase Kinase 3 Beta). This compound has garnered significant attention for its potential in promoting the proliferation of human pancreatic β-cells, which is crucial for developing therapies for diabetes, particularly Type 1 diabetes.

This compound's primary mechanism involves the inhibition of DYRK1A and GSK3β, leading to enhanced β-cell proliferation. Research indicates that while DYRK1A inhibition is sufficient to promote β-cell growth, the dual inhibition with GSK3β provides a synergistic effect that further enhances this proliferation . The compound has been shown to increase the labeling index of Ki67, a marker for cell proliferation, significantly in human islet cells .

In Vitro Studies

Cell Proliferation : In vitro studies have demonstrated that this compound can increase the number of insulin-positive β-cells in human islet cultures. For instance, treatment with this compound resulted in a 20-fold increase in Ki67-positive insulin-positive cells compared to control groups .

Transcriptional Analysis : Global transcriptional analyses using single-cell RNA sequencing have revealed that this compound treatment leads to upregulation of genes associated with cell cycle progression and β-cell function .

Study Effect on β-cell Proliferation Methodology
Wang et al. (2015)20-fold increase in Ki67 labelingHuman islet cultures
Liu et al. (2020)Significant increase in proliferation ratesFlow cytometry and RNA sequencing

In Vivo Studies

In vivo experiments conducted on immunocompromised mice have illustrated that this compound administration leads to improved glucose control and increased β-cell mass. Mice treated with this compound exhibited greater BrdU incorporation into insulin-positive cells, indicating enhanced β-cell proliferation within transplanted islets .

Key Findings from In Vivo Studies :

  • Increased insulin staining and β-cell mass by approximately 1.5-fold compared to control groups.
  • Improved oral glucose tolerance without significant changes in body weight or behavior, suggesting that this compound does not adversely affect overall health .

Case Studies

Several case studies have highlighted the efficacy of this compound in different experimental setups:

  • Human Islet Transplantation : In a study involving human islets transplanted into diabetic mice, this compound treatment led to improved functionality of the transplanted islets and better glycemic control compared to vehicle-treated controls .
  • Long-term Effects : Longitudinal studies indicated that while some donors experienced cell loss over time, those treated with this compound showed an increase in total cell and β-cell numbers, reinforcing its potential as a therapeutic agent for diabetes management .

Safety and Efficacy Concerns

Despite its promising effects on β-cell proliferation, concerns regarding the safety profile of this compound have emerged due to its non-selective inhibition of multiple kinases. While it effectively promotes β-cell growth, there are indications that it may inhibit critical transcription factors necessary for proper β-cell function, raising questions about its long-term viability as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of GNF4877 in β-cell proliferation studies?

this compound is a dual inhibitor of DYRK1A (IC50 = 6 nM) and GSK3β (IC50 = 16 nM), which synergistically promote β-cell proliferation by blocking NFATc nuclear export and activating proliferative pathways. This dual inhibition distinguishes it from single-target inhibitors like harmine, which primarily target DYRK1A. The compound’s efficacy is validated in both human and rodent β-cells, with in vitro EC50 values of 0.66 μM in R7T1 cells .

Q. What experimental models are used to assess this compound's efficacy in promoting β-cell proliferation?

  • In vitro : Primary human β-cells or immortalized lines (e.g., R7T1) are treated with this compound (0.1–100 μM) for 5 days. Proliferation is quantified via Ki67+ staining , Cell Titer-Glo assays (ATP-based viability), and BrdU incorporation .
  • In vivo : Immunodeficient mice transplanted with human islets receive oral this compound (50 mg/kg, twice daily for 9–15 days). Efficacy is measured via plasma glucose levels , β-cell mass , and insulin content post-transplantation .

Q. How do researchers determine the optimal concentration of this compound for in vitro and in vivo studies?

  • Dose-response curves are generated using concentrations from 0.1–100 μM in vitro. EC50 values (e.g., 0.66 μM in R7T1 cells) guide selection of submaximal doses to avoid off-target effects .
  • In vivo dosing (50 mg/kg) is derived from pharmacokinetic studies showing sustained target engagement without toxicity. Higher doses (>3 μM in vitro) may reduce efficacy due to inhibition of cell-cycle kinases .

Advanced Research Questions

Q. How does this compound's dual inhibition of DYRK1A and GSK3β contribute to its enhanced proliferative effects compared to single-target inhibitors?

While DYRK1A inhibition alone (e.g., harmine) induces β-cell proliferation, co-inhibition of GSK3β amplifies this effect by stabilizing β-catenin and enhancing NFATc signaling. For example, adding GSK3 inhibitors (tideglusib, CHIR-99021) to harmine replicates this compound’s potency, suggesting synergistic pathway activation .

Q. What methodologies are employed to resolve contradictions in this compound's effects on metabolic parameters like ATP levels and insulin secretion?

  • ATP reduction (observed in vitro) is attributed to proliferative metabolic shifts, not cytotoxicity. This is validated via Cell Titer-Glo assays showing sustained viability despite ATP decline .
  • Enhanced glucose-stimulated insulin secretion (GSIS) under high glucose conditions is measured via static incubation assays. This compound improves GSIS without altering basal secretion, indicating context-dependent metabolic reprogramming .

Q. What strategies are recommended for identifying off-target effects of this compound given its broad kinase inhibition profile?

  • Kinome-wide profiling (e.g., DiscoverX scans) reveals inhibition of 254 kinases at 10 μM, including CAMK, STE, and TKL families. Researchers prioritize targets with <10% residual activity (e.g., CLK1, haspin) for validation via siRNA silencing or overexpression .
  • Combinatorial silencing using adenoviral shRNAs targeting DYRK1A, DYRK1B, and GSK3β isolates contributions from each target. For example, DYRK1A overexpression partially rescues this compound-induced proliferation, confirming multi-target engagement .

Q. How can CRISPR-based genome editing be optimized in primary human islets when using this compound?

Transient this compound exposure (2 μM during lentiviral transduction) improves transduction efficiency (41% vs. 34% GFP+ cells) without altering proliferation markers (MKI67) or PDX1 expression. This method avoids confounding effects from prolonged DYRK1A inhibition .

Q. Methodological Considerations

  • Data Interpretation : Use Z-factor analysis to validate high-throughput screening assays, ensuring separation between negative (DMSO) and positive (5 μM this compound) controls .
  • Contradictory Findings : Cross-validate proliferation metrics (Ki67, BrdU, cell count) with functional outcomes (glucose tolerance, insulin content) to distinguish mitogenic efficacy from compensatory mechanisms .
  • Target Selectivity : Combine kinome profiling with genetic silencing to deconvolute contributions from off-target kinases (e.g., haspin) .

Eigenschaften

IUPAC Name

(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIATSFXNVOVFE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.